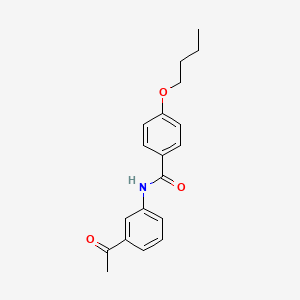

N-(3-acetylphenyl)-4-butoxybenzamide

Description

N-(3-Acetylphenyl)-4-butoxybenzamide (CAS: 136450-06-1) is a benzamide derivative characterized by a 3-acetylphenyl group attached to a 4-butoxy-substituted benzamide scaffold. Its molecular formula is C₂₁H₂₃NO₃, with a molecular weight of 337.42 g/mol. The compound features an acetyl group (-COCH₃) at the 3-position of the phenyl ring and a butoxy (-O-(CH₂)₃CH₃) chain at the 4-position of the benzamide moiety.

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-butoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-3-4-12-23-18-10-8-15(9-11-18)19(22)20-17-7-5-6-16(13-17)14(2)21/h5-11,13H,3-4,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNUQTPIAKGPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-butoxybenzamide typically involves a multi-step process. One common method is the reaction of 3-acetylphenylamine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(3-acetylphenyl)-4-butoxybenzamide may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-butoxybenzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-4-butoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-butoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Alkoxy Chain Length : The 4-butoxy group in the target compound enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy in ). This may improve membrane permeability in biological systems.

- Acetyl vs.

- Benzothiazole Incorporation : The benzothiazole moiety in introduces a heteroaromatic system, likely enhancing π-π stacking interactions in biological targets compared to the acetylphenyl group.

Biological Activity

N-(3-acetylphenyl)-4-butoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- The compound is characterized by the presence of an acetyl group attached to a phenyl ring and a butoxy group linked to another phenyl ring.

- Molecular Formula: C19H21NO3

- CAS Number: 195511-25-2

Synthesis:

The synthesis of N-(3-acetylphenyl)-4-butoxybenzamide typically involves the reaction of 3-acetylphenylamine with 4-butoxybenzoyl chloride. The process is conducted in the presence of a base like triethylamine, usually in dichloromethane at room temperature. Purification methods such as recrystallization or column chromatography are employed to isolate the final product.

Biological Activity

Antimicrobial Properties:

N-(3-acetylphenyl)-4-butoxybenzamide has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity:

Research indicates that this compound may possess anticancer properties. Preliminary studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

The biological activity of N-(3-acetylphenyl)-4-butoxybenzamide is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.

- Receptor Interaction: It could interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies and Research Findings

-

Antimicrobial Study:

- A study published in a peer-reviewed journal evaluated the efficacy of N-(3-acetylphenyl)-4-butoxybenzamide against Staphylococcus aureus and Escherichia coli.

- Results indicated significant inhibition zones at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

-

Anticancer Investigation:

- In vitro assays conducted on human breast cancer cell lines showed that treatment with N-(3-acetylphenyl)-4-butoxybenzamide led to a 70% reduction in cell viability after 48 hours.

- Flow cytometry analyses revealed an increase in apoptotic cells, confirming its role in inducing programmed cell death.

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| N-(3-acetylphenyl)-4-butoxybenzamide | Yes | Yes | Enzyme inhibition, receptor interaction |

| N-(4-methylphenyl)-4-propoxybenzamide | Moderate | Limited | Enzyme inhibition |

| N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Yes | Moderate | Receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.